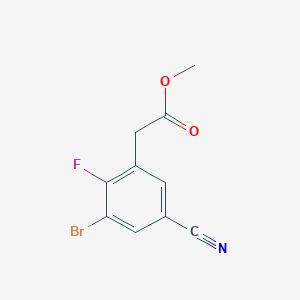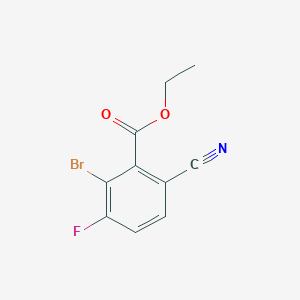![molecular formula C12H15F2N B1417026 N-[(2,5-difluorophenyl)methyl]cyclopentanamine CAS No. 1096856-13-1](/img/structure/B1417026.png)
N-[(2,5-difluorophenyl)methyl]cyclopentanamine
Overview
Description
“N-[(2,5-difluorophenyl)methyl]cyclopentanamine” is a chemical compound with the CAS Number: 1096856-13-1 . It has a molecular weight of 211.25 . The IUPAC name for this compound is N-(2,5-difluorobenzyl)cyclopentanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15F2N/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
PET Tracer for NR2B subunit-containing NMDA receptors
N-[(2,5-difluorophenyl)methyl]cyclopentanamine derivatives have been studied for their potential as PET tracers, particularly for the NR2B binding site of the NMDA receptor, which plays a crucial role in learning and memory. A study synthesized a carbon-11 labelled derivative which showed promise in entering the brain and binding to NR2B subunit-containing NMDA receptors in rodents. However, its high sigma-1 receptor binding may limit its application as a PET probe for imaging these receptors (Christiaans et al., 2014).
Structural Characterization in Cobalt(II), Copper(II), and Zinc(II) Complexes
Another study focused on the synthesis and characterization of complexes containing N,N-bispyrazolylmethylamine derivatives, including this compound. These complexes, especially the Co(II) and Cu(II) varieties, showed unique structural properties and potential applications in catalysis and polymerization (Shin et al., 2016).
Antibacterial Agents
Derivatives of this compound were also investigated for their antibacterial properties. A series of these compounds were synthesized and exhibited significant in vitro and in vivo antibacterial activities, suggesting potential as therapeutic agents (Bouzard et al., 1992).
Selective Cyclooxygenase-2 Inhibitors
In the context of anti-inflammatory agents, some studies have explored cyclopentenones containing derivatives of this compound. These compounds have shown selectivity for cyclooxygenase-2 over cyclooxygenase-1, indicating potential as anti-inflammatory drugs with reduced side effects (Black et al., 1999).
Antifungal Activity
A novel compound synthesized using this compound as a raw material showed good antifungal activity against various pathogens. This indicates the potential of such compounds in developing new antifungal agents (Si, 2009).
Luminescent Iridium Complexes
In the field of photophysics, derivatives of this compound have been used in synthesizing luminescent iridium complexes. These complexes have potential applications in organic light-emitting diodes (OLEDs) and other photonic devices due to their efficient phosphorescence (Sajoto et al., 2009).
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQFNXDPPBYZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



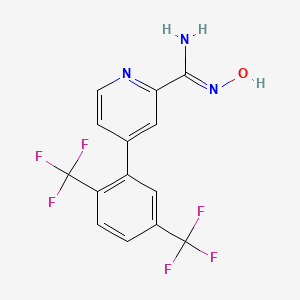
![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)

![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)
![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)
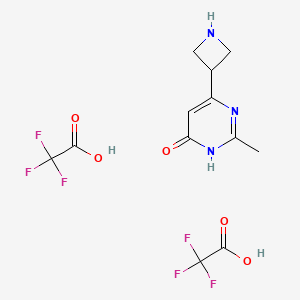
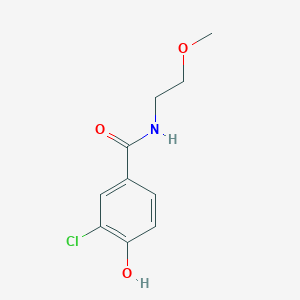

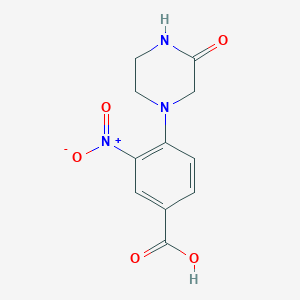
![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)

